molecular formula C12H13NO2S B1603754 1-Allyl-1-tosylmethyl isocyanide CAS No. 58379-85-4

1-Allyl-1-tosylmethyl isocyanide

Cat. No. B1603754
CAS RN: 58379-85-4
M. Wt: 235.3 g/mol
InChI Key: OEZHRMOVCQGFOJ-UHFFFAOYSA-N
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Description

1-Allyl-1-tosylmethyl isocyanide is an organic compound with the molecular formula C12H13NO2S . It is a member of the isocyanides, which are organic compounds with the functional group –N+≡C− . The organic fragment is connected to the isocyanide group through the nitrogen atom . They are used as building blocks for the synthesis of other compounds .


Synthesis Analysis

The synthesis of 1-Allyl-1-tosylmethyl isocyanide can be achieved from Tosylmethyl isocyanide and Allyl bromide . Isocyanides are generally available by dehydration of the formamides . One year later, the four-component reaction of isocyanides (U-4CR) was introduced. This one-pot reaction is accomplished just by mixing amines, carbonyl compounds, suitable acids, and isocyanides .


Molecular Structure Analysis

The molecular weight of 1-Allyl-1-tosylmethyl isocyanide is 235.3 . The C-N distance in isocyanides is 115.8 pm in methyl isocyanide. The C-N-C angles are near 180° . Akin to carbon monoxide, isocyanides are described by two resonance structures, one with a triple bond between the nitrogen and the carbon and one with a double bond between .


Chemical Reactions Analysis

Isocyanides are unique in their reactivity. They can convert almost all combinations of educts into their products . The exceptional divalent carbon atoms of isocyanides make them predominantly useful components in multicomponent reactions .


Physical And Chemical Properties Analysis

Isocyanides are susceptible to polymerization . They exhibit a strong absorption in their IR spectra in the range of 2165–2110 cm−1 . The electronic symmetry about the isocyanide 14 N nucleus results in a slow quadrupolar relaxation so that 13 C- 14 N nuclear spin coupling can be observed .

Safety And Hazards

For safety information and hazards related to 1-Allyl-1-tosylmethyl isocyanide, it is recommended to refer to its Material Safety Data Sheet .

Future Directions

Isocyanides have been investigated as potential non-lethal weapons . Some isocyanides convey less offensive odours such as malt, natural rubber, creosote, cherry, or old wood . The development of the chemistry of isocyanides has probably suffered only a little delay through the characteristic odor of volatile isonitriles .

properties

IUPAC Name

1-(1-isocyanobut-3-enylsulfonyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-4-5-12(13-3)16(14,15)11-8-6-10(2)7-9-11/h4,6-9,12H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZHRMOVCQGFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC=C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80607612
Record name 1-(1-Isocyanobut-3-ene-1-sulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-1-tosylmethyl isocyanide

CAS RN

58379-85-4
Record name 1-(1-Isocyanobut-3-ene-1-sulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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